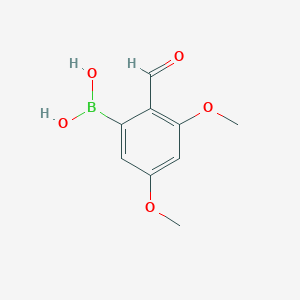
2-Formyl-3,5-dimethoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-3,5-dimethoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO5 . It has a molecular weight of 209.99 . The compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BO5/c1-14-6-3-8 (10 (12)13)7 (5-11)9 (4-6)15-2/h3-5,12-13H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis
This compound is a solid compound . The compound’s storage temperature is not specified in the available resources .Applications De Recherche Scientifique
Polymorph Control and Stabilization
One significant application is in the domain of crystallization polymorph control. A study by Semjonova and Be̅rziņš (2022) on 2,6-Dimethoxyphenylboronic acid, a structurally related compound, highlighted the role of surfactants in controlling the crystallization outcome of polymorphic forms. The surfactants facilitated the crystallization of metastable forms, providing insights into the stabilization of these forms which is crucial for pharmaceutical applications and materials science (Semjonova & Be̅rziņš, 2022).
Suzuki-Miyaura Coupling
Another application area is in the Suzuki-Miyaura coupling reactions. Hergert et al. (2018) discussed the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling, showcasing the utility of boronic acid derivatives in facilitating these reactions. This process highlights the importance of such compounds in organic synthesis, enabling the construction of complex molecular architectures (Hergert et al., 2018).
Spectroscopic Studies
Spectroscopic characterization is another critical application. Alver (2011) and Alver & Parlak (2010) conducted detailed studies on 2,4-dimethoxyphenylboronic acid and 2,6-dimethoxyphenylboronic acid, respectively, using various spectroscopic methods. These studies not only provide insights into the structural and electronic properties of boronic acids but also contribute to the development of analytical techniques for these compounds (Alver, 2011); (Alver & Parlak, 2010).
Solid-Phase Synthesis
Jin et al. (2001) reported on the use of 4-Formyl-3,5-dimethoxyphenol, a closely related compound, in the preparation of linkers and resins for solid-phase synthesis. This highlights the role of 2-Formyl-3,5-dimethoxyphenylboronic acid and its derivatives in facilitating the synthesis of peptides and non-peptides, demonstrating its utility in the development of novel therapeutics and biomolecules (Jin et al., 2001).
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to be highly valuable reagents in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross coupling reaction .
Mode of Action
Boronic acids and their derivatives, including 2-formyl-3,5-dimethoxyphenylboronic acid, are known to interact with their targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic acid or its derivative .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the stability of boronic acids and their derivatives can be influenced by environmental factors such as air and moisture .
Result of Action
The compound’s participation in various chemical transformations suggests that it may contribute to the synthesis of a wide range of organic compounds .
Analyse Biochimique
Biochemical Properties
Boronic acids are known to interact with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds
Molecular Mechanism
It is known that boronic acids can form reversible covalent bonds with biomolecules, which can lead to changes in enzyme activity and gene expression
Metabolic Pathways
Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific pathways and interactions involving 2-Formyl-3,5-dimethoxyphenylboronic acid are yet to be identified.
Propriétés
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-6-3-8(10(12)13)7(5-11)9(4-6)15-2/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDOKIIRVBABOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C=O)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)

![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)
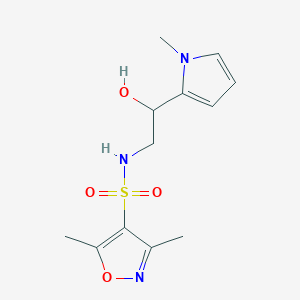
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702563.png)

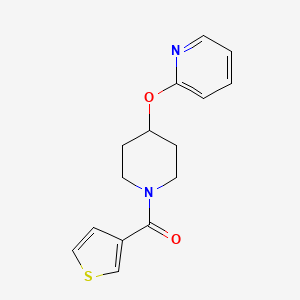
![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)

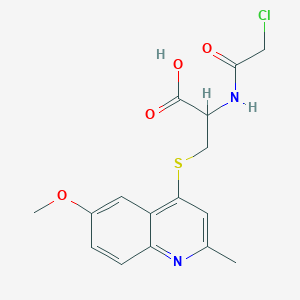
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2702575.png)
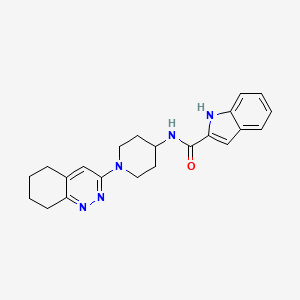
![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)
